molecular formula C18H18N4O3S2 B2913974 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946287-55-4

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2913974
CAS No.: 946287-55-4
M. Wt: 402.49
InChI Key: ACCCZKJERMJVIB-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a morpholine group. A phenyl linker connects the pyridazine to a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-27(24,18-2-1-13-26-18)21-15-5-3-14(4-6-15)16-7-8-17(20-19-16)22-9-11-25-12-10-22/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCZKJERMJVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common route includes the formation of the pyridazine ring followed by the introduction of the morpholine group. The phenyl ring is then attached, and finally, the thiophene-2-sulfonamide group is introduced. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

The compound N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that is garnering attention for potential therapeutic applications. The applications of compounds containing the morpholine, pyridazine, and sulfonamide moieties are described below.

Scientific Research Applications

Chemical Structure and Properties this compound has a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine moiety.

Mechanisms of Action The mechanism of action for this compound involves interactions with specific molecular targets, primarily through the sulfonamide group forming hydrogen bonds with biological macromolecules. The morpholine and pyridazine rings facilitate interactions with various enzymes and receptors, modulating biochemical pathways that influence cellular responses.

Biological Activity

  • Enzyme Inhibition Research indicates that compounds similar to this compound exhibit inhibitory effects on specific kinases, particularly c-Jun N-terminal kinases (JNKs). JNKs are implicated in numerous disease states, including neurodegenerative disorders and inflammatory diseases.
  • Anti-inflammatory Effects Studies have shown that derivatives of this compound can reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response. For instance, compounds in this class have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNFα) production in various cellular models.
  • Anticancer Potential The sulfonamide group is known for its anticancer properties, particularly through the inhibition of carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. Compounds targeting CA IX and CA XII have shown promise in preclinical cancer models.
  • Other reactions 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo oxidation and other chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Triazine-Based Analogs

Example: 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10, )

  • Core : 1,3,5-Triazine (electron-deficient aromatic ring).
  • Substituents: Morpholine and diethylamino groups.
  • Key Differences : The triazine core is more electron-deficient than pyridazine, which could alter binding interactions in biological targets. The synthesis yield (82.5%) highlights efficient coupling methods, possibly applicable to the target compound’s optimization .
Imidazopyridazine Derivatives

Example : 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (Compound 39, )

  • Core : Imidazopyridazine (fused bicyclic system).
  • Substituents : Methylsulfinyl and methylsulfonyl groups.
  • The sulfonyl/sulfinyl groups increase polarity compared to the target’s thiophene sulfonamide, affecting logP and metabolic stability .
Triazolo-Pyridazine Derivatives

Example : N-(4-(3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide ()

  • Core : Triazolo[4,3-b]pyridazine (additional triazole ring).
  • Substituents : Pyridine and thiophene sulfonamide.
  • Key Differences: The triazole ring introduces hydrogen-bonding capability.

Substituent and Functional Group Comparisons

Morpholine vs. Other Amines
  • Target Compound : Morpholine at pyridazine C6 improves solubility via its oxygen atom.
  • Analog: (4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)phenyl]... () includes a morpholine-ethoxy group. The ethoxy linker may increase flexibility but reduce metabolic stability compared to direct morpholine attachment .
Sulfonamide Variations
  • Target Compound : Thiophene-2-sulfonamide provides a rigid aromatic system.
  • Analog : Compound 19 () contains a benzenesulfonamide with a carbonyl group (C=O stretch at 1661 cm⁻¹ in IR), absent in the target. This carbonyl could influence electronic properties and binding modes .

Biological Activity

N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene core linked to a pyridazine moiety and a morpholine group. Its molecular formula is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 436.9 g/mol. The presence of sulfonamide and morpholine groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₃S₂
Molecular Weight436.9 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with various biological molecules, while the morpholine and pyridazine rings may interact with enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the thiophene and sulfonamide functionalities have shown effectiveness against various bacterial strains.

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .
  • Anti-inflammatory Activity : In a recent investigation, this compound was tested for its ability to inhibit TNFα production in LPS-stimulated macrophages. The results showed a dose-dependent reduction in TNFα levels, indicating potential use in treating inflammatory diseases .

Research Findings Summary

Research findings on N-{4-[6-(morpholin-4-yl)pyridazin-3-y]phenyl}thiophene-2-sulfonamide suggest that it holds promise as a therapeutic agent due to its multifaceted biological activities. The following table summarizes key findings:

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNFα production

Q & A

Q. Why might biological activity vary between enantiomers or polymorphs?

  • Methodology : Separate enantiomers via chiral HPLC and test in cell-based assays. Characterize polymorphs (Form I vs. II) via DSC and PXRD. For example, morpholine ring conformation differences in polymorphs can alter target binding, as seen in kinase inhibitors .

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